molecular formula C18H19FN2O3 B2872300 N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396805-74-5

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2872300
CAS No.: 1396805-74-5
M. Wt: 330.359
InChI Key: CDLINWGVZHWMDX-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a hydroxyphenylpropyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 4-fluorobenzylamine with oxalyl chloride in an inert solvent such as dichloromethane.

    Step 2: Addition of 3-hydroxy-3-phenylpropylamine to the reaction mixture to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of primary or secondary amines from the oxalamide group.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to certain proteins, while the hydroxyphenylpropyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-15-8-6-13(7-9-15)12-21-18(24)17(23)20-11-10-16(22)14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLINWGVZHWMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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